3-Fluoro-1-benzothiophene-2-carbonitrile
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Overview
Description
3-Fluoro-1-benzothiophene-2-carbonitrile: is a heterocyclic compound that features a benzothiophene core substituted with a fluorine atom at the third position and a cyano group at the second position. Benzothiophenes are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Nucleophilic Substitution and Intramolecular Condensation:
Starting Materials: 2-fluorobenzonitrile and S-(cyanomethyl) O-ethyl carbodithionate.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) in the presence of a strong non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
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Microwave-Assisted Synthesis:
Chemical Reactions Analysis
Types of Reactions:
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Nucleophilic Substitution:
Reagents and Conditions: Commonly involves nucleophiles like thiols or sulfides in the presence of bases.
Products: Formation of various substituted benzothiophenes depending on the nucleophile used.
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Oxidation and Reduction:
Reagents and Conditions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Products: Oxidation can lead to sulfoxides or sulfones, while reduction can yield thiols or thioethers.
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Cyclization Reactions:
Reagents and Conditions: Involves cyclization of intermediates under acidic or basic conditions.
Products: Formation of polycyclic structures with potential biological activities.
Scientific Research Applications
Chemistry:
Building Blocks: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Material Science: Incorporated into organic semiconductors and organic light-emitting diodes (OLEDs) due to their electronic properties.
Biology and Medicine:
Drug Discovery: Benzothiophene derivatives are explored for their potential as kinase inhibitors, antimicrobial agents, and anticancer drugs.
Pharmacological Properties: Exhibits anti-inflammatory, antimicrobial, and anticancer activities.
Industry:
Corrosion Inhibitors: Utilized in industrial chemistry as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an inhibitor of enzymes or receptors, disrupting key biological pathways. For instance, benzothiophene derivatives have been shown to inhibit kinases, which play crucial roles in cell signaling and cancer progression .
Comparison with Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: Similar structure but with an amino group instead of a fluorine atom.
2-Fluorobenzonitrile: Lacks the benzothiophene ring but shares the fluorine and cyano substituents.
Thieno[2,3-b]pyridines: Structurally related compounds with a fused pyridine ring.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom at the third position enhances the compound’s electronic properties and biological activity.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Biological Activity
3-Fluoro-1-benzothiophene-2-carbonitrile is a compound belonging to the benzothiophene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. It has been identified as an inhibitor of various enzymes and receptors, particularly kinases involved in cell signaling pathways associated with cancer progression. This inhibition disrupts critical biological processes, leading to potential therapeutic applications in oncology and other fields .
Anticancer Activity
Recent studies have indicated that derivatives of benzothiophenes, including this compound, exhibit significant anticancer properties. The compound has shown activity against various cancer cell lines, demonstrating growth inhibition and cytotoxic effects. For instance, a related benzothiophene compound exhibited a GI50 value of 2.37 μM against HCT15 cells, indicating potent anticancer activity .
Antibacterial Properties
The compound also displays antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that benzothiophene derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Bacterial Strain | MIC (µg/ml) | Reference |
---|---|---|
Staphylococcus aureus | 2 | |
Escherichia coli | 50 | |
Pseudomonas aeruginosa | 75 |
Study on Anticancer Activity
In a study assessing the anticancer potential of this compound, researchers evaluated its effects on multiple human cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .
Study on Antibacterial Effects
Another study focused on the antibacterial efficacy of benzothiophene derivatives, including this compound. The findings revealed that these compounds could significantly reduce bacterial viability in vitro, suggesting their potential use as novel antibacterial agents .
Properties
IUPAC Name |
3-fluoro-1-benzothiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FNS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXBWVBQDDLXEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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